3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aniline derivatives with thienoquinoline intermediates, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienoquinoline derivatives and related heterocyclic compounds such as quinolinyl-pyrazoles and quinoxalines .
Uniqueness
What sets 3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H21N3O3S/c1-21(2)9-15-13(16(25)10-21)8-14-17(22)18(28-20(14)24-15)19(26)23-11-4-6-12(27-3)7-5-11/h4-8H,9-10,22H2,1-3H3,(H,23,26) |
InChI Key |
TXXCTPKDBDDJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC)N)C(=O)C1)C |
Origin of Product |
United States |
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